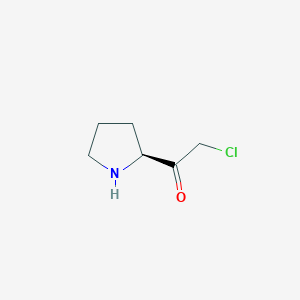
Proline chloromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proline chloromethyl ketone is a synthetic organic compound that has garnered significant attention in various fields of scientific research. It is a derivative of proline, an amino acid, and features a chloromethyl ketone functional group. This compound is known for its ability to inhibit proteases, making it valuable in biochemical and medicinal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Proline chloromethyl ketone can be synthesized through several methods. One common approach involves the reaction of proline with chloromethyl ketone reagents under controlled conditions. For instance, the use of trichloromethanesulfonyl chloride enables efficient α-chlorination of aldehydes, which can then be converted to chloromethyl ketones . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, catalyzed by proline amide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Proline chloromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Proline chloromethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in studies involving enzyme inhibition, particularly proteases.
Industry: It is utilized in the production of pharmaceuticals and biochemical research tools.
Mechanism of Action
Proline chloromethyl ketone exerts its effects primarily through the inhibition of proteases. The chloromethyl ketone group reacts with the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is particularly effective against serine proteases, such as elastase .
Comparison with Similar Compounds
Peptide Chloromethyl Ketones: These compounds are used as inhibitors of various proteases and share a similar mechanism of action.
Uniqueness: Proline chloromethyl ketone is unique due to its specific inhibition of proteases and its versatility in various chemical reactions. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research.
Properties
CAS No. |
38491-75-7 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
2-chloro-1-[(2S)-pyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H10ClNO/c7-4-6(9)5-2-1-3-8-5/h5,8H,1-4H2/t5-/m0/s1 |
InChI Key |
YGAFBOIEHARROZ-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)CCl |
Canonical SMILES |
C1CC(NC1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)

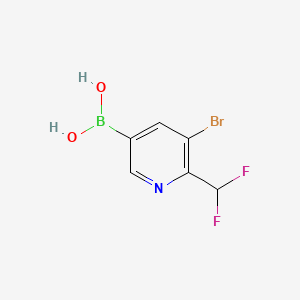
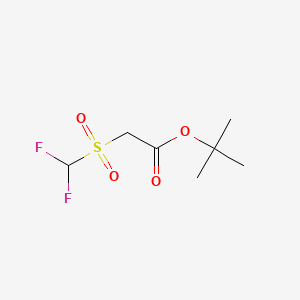
![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
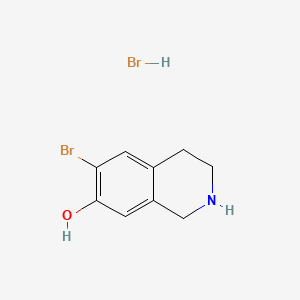

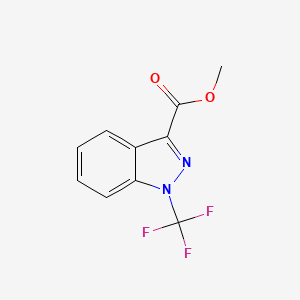
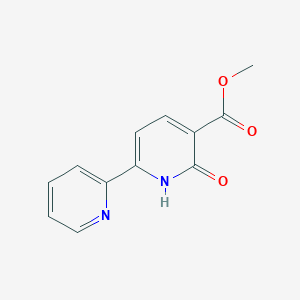
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid](/img/structure/B13462979.png)
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
